6beta-Hydroxy Triamcinolone Acetonide is a synthetic glucocorticoid and a significant metabolite of triamcinolone acetonide. This compound exhibits potent anti-inflammatory and immunosuppressive properties, making it valuable in treating various inflammatory conditions. It is commonly used in clinical settings and medical research due to its efficacy and safety profile .
6beta-Hydroxy Triamcinolone Acetonide is primarily derived from the metabolism of triamcinolone acetonide, which is administered through various routes including intramuscular and intravenous injections. Following administration, this compound is detected as a major metabolite in the urine of several species, including dogs, monkeys, and rats .
This compound belongs to the class of corticosteroids, specifically glucocorticoids. It is characterized by its ability to modulate immune responses and inflammation, making it an essential component in therapeutic regimens for autoimmune diseases and other inflammatory disorders.
The synthesis of 6beta-Hydroxy Triamcinolone Acetonide typically involves the hydroxylation of triamcinolone acetonide. This reaction is catalyzed by cytochrome P450 enzymes, specifically isoforms CYP3A4, CYP3A5, and CYP3A7. The hydroxylation process introduces a hydroxyl group at the 6beta position of the triamcinolone structure .
In laboratory settings, the synthesis can be conducted using bioreactors that facilitate the enzymatic conversion of triamcinolone acetonide to its hydroxylated form. The purification of the resultant compound often employs high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for research and clinical applications .
The molecular formula of 6beta-Hydroxy Triamcinolone Acetonide is C21H27F O6. Its structure features a steroid backbone typical of corticosteroids with specific functional groups that confer its biological activity.
6beta-Hydroxy Triamcinolone Acetonide can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced therapeutic effects or reduced side effects.
The primary mechanism of action for 6beta-Hydroxy Triamcinolone Acetonide involves binding to the glucocorticoid receptor. This interaction initiates a cascade of biochemical events leading to altered gene transcription.
6beta-Hydroxy Triamcinolone Acetonide serves various roles in scientific research:
6β-Hydroxy triamcinolone acetonide (CAS 3869-32-7) is a monohydroxylated metabolite of the synthetic glucocorticoid triamcinolone acetonide (TA). Its molecular formula is C₂₄H₃₁FO₇, with a molecular weight of 450.50 g/mol [3] [6]. The compound features a characteristic pregnadiene backbone with a fused cyclopentane ring (D-ring) modified by an acetonide group at positions 16α/17α. The defining structural element is the equatorial 6β-hydroxy group introduced stereospecifically at carbon 6 of the A-ring (Figure 1) [6]. This β-configuration positions the hydroxyl group perpendicular to the steroid plane, influencing hydrogen-bonding potential and molecular polarity. The acetonide moiety consists of an isopropylidene ketal bridging C16 and C17, while the C11β and C21 positions retain hydroxyl groups common to TA derivatives [3] [9].
Table 1: Atomic Coordinates of Key Functional Groups
Position | Functional Group | Stereochemistry |
---|---|---|
C6 | -OH | β (equatorial) |
C11 | -OH | β |
C16/C17 | -O-(CH₃)₂C-CH₃ | α,α (acetonide) |
C20 | C=O | - |
C9 | -F | α |
The stereochemistry at C6β critically differentiates this metabolite from its parent compound. Computational molecular modeling (SwissADME) predicts that the 6β-hydroxyl group increases the compound’s topological polar surface area (TPSA) to 119.8 Ų compared to TA’s 94.8 Ų, reducing membrane permeability [9].
Solubility
6β-Hydroxy triamcinolone acetonide exhibits moderate aqueous solubility (81.05 ± 29.4 μg/mL), approximately threefold higher than triamcinolone acetonide (26.5 ± 1.7 μg/mL) [9]. This increase arises from the added hydroxyl group, which enhances hydrogen-bonding capacity with water molecules. In organic solvents, it demonstrates typical corticosteroid solubility profiles: soluble in DMSO, ethanol, and acetone but insoluble in non-polar solvents like hexane [6].
Stability
The compound is stable as a neat solid when stored at -20°C [6]. In solution, degradation pathways include:
Polymorphism
No polymorphic forms are documented for 6β-hydroxy triamcinolone acetonide. Its crystalline suspensions in poloxamer gels (e.g., 17% poloxamer 407) are used in pharmacokinetic studies to prolong release [9].
Table 2: Physicochemical Properties Summary
Property | 6β-Hydroxy TA | Triamcinolone Acetonide |
---|---|---|
Molecular Formula | C₂₄H₃₁FO₇ | C₂₄H₃₁FO₆ |
Molecular Weight (g/mol) | 450.50 | 434.50 |
Aqueous Solubility (μg/mL) | 81.05 ± 29.4 | 26.5 ± 1.7 |
logP (calculated) | ~1.8 | ~2.5 |
TPSA (Ų) | 119.8 | 94.8 |
Structurally, 6β-hydroxy triamcinolone acetonide differs from triamcinolone acetonide exclusively by the addition of a 6β-hydroxyl group (Figure 2). This modification:
Functionally, it retains the anti-inflammatory scaffold of TA but likely exhibits reduced glucocorticoid potency due to steric hindrance at the receptor-binding site.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra provide definitive evidence of the 6β-hydroxyl configuration:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows:
Infrared Spectroscopy (IR)
FT-IR spectra display key absorptions:
Table 3: Spectroscopic Signatures of Key Functional Groups
Technique | Functional Group | Signature |
---|---|---|
¹³C NMR | C6-OH | δ 68.5 ppm |
¹H NMR | H6 | δ 4.20 ppm (br s, 1H) |
MS | [M+H]⁺ | m/z 451.20 |
IR | C3-enone C=O | 1660 cm⁻¹ |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: